N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
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Description
N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Quinazoline derivatives have been synthesized for their potential biological activities. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and found several compounds exhibited high anti-monoamine oxidase and antitumor activity (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015). This suggests potential applications in developing treatments for disorders related to monoamine oxidase activity and cancer.
Antimicrobial Activity
Al-Salahi et al. (2013) studied the antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi. This indicates the potential use of quinazoline derivatives as antimicrobial agents (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013).
Antitumor and Pro-Apoptotic Activities
Quinazoline derivatives have also been evaluated for their antitumor properties. Devegowda et al. (2016) synthesized a series of 4-anilinoquinazolines and tested their cytotoxic effect on Ehrlich Ascites Carcinoma cells, finding significant pro-apoptotic activity mediated by up-regulation of Bax and activation of poly(ADP-ribose) phosphatase (Devegowda, Balaji, Prasanna, Swaroop, Jayarama, Siddalingaiah, & Rangappa, 2016). This supports their potential application in cancer therapy through the induction of apoptosis in tumor cells.
Anti-Inflammatory and Anticancer Agents
Kumar et al. (2018) synthesized quinolone substituted quinazolin-4(3H)-ones and evaluated their anti-inflammatory and anticancer activity. This study highlights the dual therapeutic potential of such compounds in managing inflammation and combating cancer (Kumar, Aghara, Alex, & Aranjani, 2018).
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-14-6-8-15(9-7-14)23-20(26)5-3-2-4-10-25-21(27)16-11-18-19(29-13-28-18)12-17(16)24-22(25)30/h11-12,14-15H,2-10,13H2,1H3,(H,23,26)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBMSSUXNVSBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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